1-[(Chloromethyl)sulfonyl]butane
Description
1-[(Chloromethyl)sulfonyl]butane is an organosulfur compound characterized by a butane backbone substituted with a sulfonyl group (-SO₂-) and a chloromethyl (-CH₂Cl) moiety. Its molecular formula is C₅H₁₁ClO₂S, and it is structurally analogous to other chlorinated sulfonyl derivatives, such as 1-[(chloromethyl)sulfonyl]naphthalene (CAS-related compound) . This compound is hypothesized to act as an alkylating agent or intermediate in organic synthesis due to its reactive chloromethyl and sulfonyl groups.
Properties
Molecular Formula |
C5H11ClO2S |
|---|---|
Molecular Weight |
170.66 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-9(7,8)5-6/h2-5H2,1H3 |
InChI Key |
WVRZNIKIYQPXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)sulfonyl]butane can be synthesized through several methods. One common approach involves the reaction of butane-1-sulfonyl chloride with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the formaldehyde providing the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of 1-[(Chloromethyl)sulfonyl]butane often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethyl)sulfonyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Major products are sulfoxides and sulfones.
Scientific Research Applications
1-[(Chloromethyl)sulfonyl]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Chloromethyl)sulfonyl]butane involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various sulfonyl derivatives. The sulfonyl group can also participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a) 4-Chlorobutane-1-sulfonyl Chloride
- Structure : Features a sulfonyl chloride (-SO₂Cl) group and a terminal chloro substituent on a butane chain.
- Reactivity : The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions (e.g., sulfonamide formation). This contrasts with 1-[(chloromethyl)sulfonyl]butane, where the sulfonyl group is directly bonded to a chloromethyl moiety, favoring alkylation or cross-coupling reactions .
- Applications : Used in synthesizing sulfonated polymers or pharmaceuticals.
b) 1-[(Chloromethyl)sulfonyl]naphthalene
- Structure : A naphthalene ring substituted with a chloromethylsulfonyl group.
- This structural difference may influence solubility and electrophilic reactivity in organic media .
Chloromethylating Agents
a) 1,4-Bis(chloromethoxy)butane
- Structure : Contains two chloromethoxy (-OCH₂Cl) groups on a butane chain.
- Reactivity: A potent chloromethylating agent, but less volatile and carcinogenic than traditional chloromethyl ethers like bis(chloromethyl)ether. While structurally distinct from 1-[(chloromethyl)sulfonyl]butane, both compounds share utility in introducing chloromethyl groups in synthesis .
- Safety : Reduced volatility mitigates inhalation hazards compared to smaller chloromethyl ethers.
b) Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
- Structure : A chloromethyl ketone derivative with a tosyl-protected phenylalanine group.
- Reactivity : Inhibits serine proteases by alkylating active-site residues. Unlike 1-[(chloromethyl)sulfonyl]butane, TPCK’s biological activity is highly specific, demonstrating the role of chloromethyl groups in enzyme inhibition .
Sulfonated/Brominated Analogues
a) 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
- Structure : Cyclobutane ring with bromomethyl and methanesulfonylmethyl substituents.
- Reactivity : The bromomethyl group offers higher leaving-group ability than chloromethyl, enhancing alkylation rates. The cyclobutane ring imposes steric constraints absent in the linear butane chain of the target compound .
b) 1-[(E)-3-Prop-2-enylsulfinylprop-1-enyl]sulfinylbutane
- Structure : A butane chain with conjugated sulfinyl (-SO-) and propenyl groups.
- Reactivity : The sulfinyl groups participate in redox reactions and coordination chemistry, differing from the sulfonyl group’s electron-withdrawing character in 1-[(chloromethyl)sulfonyl]butane .
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